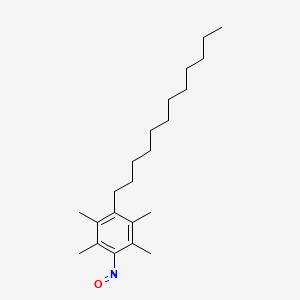
1-Dodecyl-2,3,5,6-tetramethyl-4-nitrosobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecyl-2,3,5,6-tetramethyl-4-nitrosobenzene is an organic compound that belongs to the class of nitroso compounds It features a benzene ring substituted with a nitroso group, four methyl groups, and a dodecyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Dodecyl-2,3,5,6-tetramethyl-4-nitrosobenzene typically involves the nitration of a suitable precursor, followed by reduction and subsequent alkylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution pattern on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Dodecyl-2,3,5,6-tetramethyl-4-nitrosobenzene undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
1-Dodecyl-2,3,5,6-tetramethyl-4-nitrosobenzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Dodecyl-2,3,5,6-tetramethyl-4-nitrosobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Nitrosobenzene: Shares the nitroso functional group but lacks the dodecyl chain and multiple methyl substitutions.
1-Dodecyl-4-nitrosobenzene: Similar structure but with fewer methyl groups.
2,3,5,6-Tetramethyl-4-nitrosobenzene: Lacks the dodecyl chain, making it less hydrophobic.
Uniqueness: 1-Dodecyl-2,3,5,6-tetramethyl-4-nitrosobenzene is unique due to its combination of a long hydrophobic dodecyl chain and multiple methyl groups, which influence its solubility, reactivity, and potential applications. The presence of the nitroso group adds to its versatility in chemical reactions and biological interactions.
Propriétés
Numéro CAS |
138272-17-0 |
|---|---|
Formule moléculaire |
C22H37NO |
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
1-dodecyl-2,3,5,6-tetramethyl-4-nitrosobenzene |
InChI |
InChI=1S/C22H37NO/c1-6-7-8-9-10-11-12-13-14-15-16-21-17(2)19(4)22(23-24)20(5)18(21)3/h6-16H2,1-5H3 |
Clé InChI |
AJAGVMUUIBVVPX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=C(C(=C(C(=C1C)C)N=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane](/img/structure/B14261625.png)
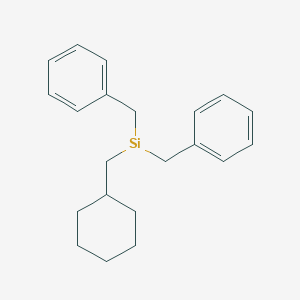

![2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one](/img/structure/B14261649.png)
![2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate](/img/structure/B14261658.png)
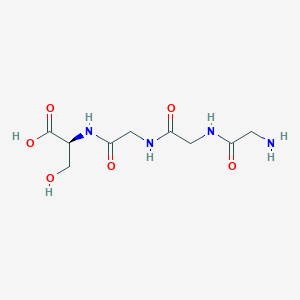
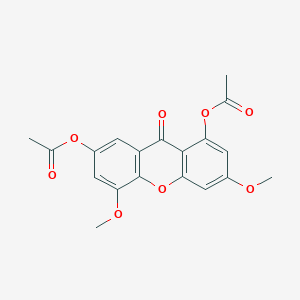
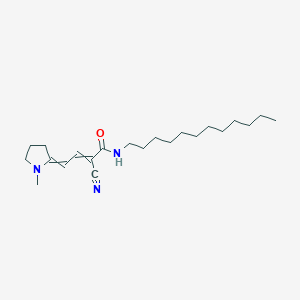
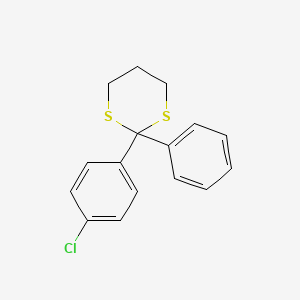

![3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile](/img/structure/B14261703.png)
![(2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride](/img/structure/B14261705.png)
![(E)-N-([1,1'-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine](/img/structure/B14261707.png)

